N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-methylidenecyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of N-(4-methylidenecyclohexyl)naphthylamine.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain bacterial infections.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylidenecyclohexyl group differentiates it from other naphthalene carboxamides, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-6-10-17(11-7-13)19-18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-5,8-9,12,17H,1,6-7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCMZNIDKWXIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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